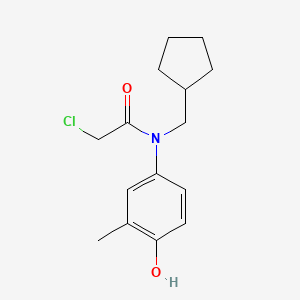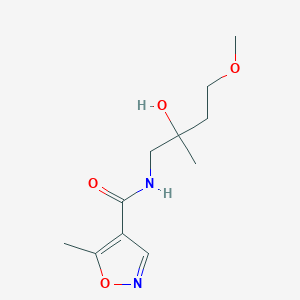
N-(2-hydroxy-4-methoxy-2-methylbutyl)-5-methylisoxazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-hydroxy-4-methoxy-2-methylbutyl)-5-methylisoxazole-4-carboxamide, also known as HET0016, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HET0016 is a selective inhibitor of the enzyme 20-hydroxyeicosatetraenoic acid (20-HETE) synthase, which plays a critical role in regulating vascular tone and blood pressure. In
作用机制
N-(2-hydroxy-4-methoxy-2-methylbutyl)-5-methylisoxazole-4-carboxamide selectively inhibits the enzyme 20-HETE synthase, which is responsible for the production of 20-HETE from arachidonic acid. 20-HETE is a potent vasoconstrictor that plays a critical role in regulating vascular tone and blood pressure. By inhibiting the production of 20-HETE, N-(2-hydroxy-4-methoxy-2-methylbutyl)-5-methylisoxazole-4-carboxamide reduces vasoconstriction and lowers blood pressure. In cancer, N-(2-hydroxy-4-methoxy-2-methylbutyl)-5-methylisoxazole-4-carboxamide induces apoptosis and inhibits angiogenesis by inhibiting the activity of the transcription factor hypoxia-inducible factor-1α (HIF-1α), which is known to play a critical role in the development and progression of cancer. In inflammation, N-(2-hydroxy-4-methoxy-2-methylbutyl)-5-methylisoxazole-4-carboxamide reduces the production of pro-inflammatory cytokines and chemokines by inhibiting the activation of nuclear factor-κB (NF-κB), which is a critical regulator of the inflammatory response.
Biochemical and Physiological Effects:
N-(2-hydroxy-4-methoxy-2-methylbutyl)-5-methylisoxazole-4-carboxamide has been shown to have several biochemical and physiological effects, including reducing blood pressure, inhibiting cancer cell growth and proliferation, and reducing inflammation. In hypertension, N-(2-hydroxy-4-methoxy-2-methylbutyl)-5-methylisoxazole-4-carboxamide reduces blood pressure by inhibiting the production of 20-HETE, which is known to play a role in vasoconstriction. In cancer, N-(2-hydroxy-4-methoxy-2-methylbutyl)-5-methylisoxazole-4-carboxamide induces apoptosis and inhibits angiogenesis by inhibiting the activity of HIF-1α. In inflammation, N-(2-hydroxy-4-methoxy-2-methylbutyl)-5-methylisoxazole-4-carboxamide reduces the production of pro-inflammatory cytokines and chemokines by inhibiting the activation of NF-κB.
实验室实验的优点和局限性
One advantage of using N-(2-hydroxy-4-methoxy-2-methylbutyl)-5-methylisoxazole-4-carboxamide in lab experiments is its selectivity for 20-HETE synthase, which allows for the specific inhibition of 20-HETE production without affecting other pathways. This selectivity also reduces the potential for off-target effects. One limitation of using N-(2-hydroxy-4-methoxy-2-methylbutyl)-5-methylisoxazole-4-carboxamide in lab experiments is its low solubility in water, which can make it difficult to administer in vivo. Additionally, N-(2-hydroxy-4-methoxy-2-methylbutyl)-5-methylisoxazole-4-carboxamide has a relatively short half-life, which may limit its effectiveness in some applications.
未来方向
There are several future directions for research on N-(2-hydroxy-4-methoxy-2-methylbutyl)-5-methylisoxazole-4-carboxamide, including investigating its potential therapeutic applications in other diseases, exploring its mechanisms of action in more detail, and developing more effective formulations for in vivo administration. One area of particular interest is the role of N-(2-hydroxy-4-methoxy-2-methylbutyl)-5-methylisoxazole-4-carboxamide in cancer, where it has shown promising results in preclinical studies. Further research is needed to determine its potential as a cancer therapy and to develop effective treatment regimens. Additionally, more research is needed to understand the role of 20-HETE in other diseases, such as diabetes and cardiovascular disease, and to determine if N-(2-hydroxy-4-methoxy-2-methylbutyl)-5-methylisoxazole-4-carboxamide may have potential therapeutic applications in these areas.
合成方法
The synthesis of N-(2-hydroxy-4-methoxy-2-methylbutyl)-5-methylisoxazole-4-carboxamide involves several steps, starting from the reaction of 2-methyl-2-butene-1-ol with acetic anhydride to form 2-acetoxy-4-methoxy-2-methylbutane. This intermediate is then reacted with hydroxylamine hydrochloride to form the corresponding oxime, which is subsequently cyclized with acetic anhydride to yield 5-methylisoxazole-4-carboxylic acid. The final step involves the reaction of the carboxylic acid with 2-bromo-4'-methoxyacetophenone in the presence of a base to form N-(2-hydroxy-4-methoxy-2-methylbutyl)-5-methylisoxazole-4-carboxamide.
科学研究应用
N-(2-hydroxy-4-methoxy-2-methylbutyl)-5-methylisoxazole-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including hypertension, cancer, and inflammation. In hypertension, N-(2-hydroxy-4-methoxy-2-methylbutyl)-5-methylisoxazole-4-carboxamide has been shown to reduce blood pressure by inhibiting the production of 20-HETE, which is known to play a role in vasoconstriction. In cancer, N-(2-hydroxy-4-methoxy-2-methylbutyl)-5-methylisoxazole-4-carboxamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation, N-(2-hydroxy-4-methoxy-2-methylbutyl)-5-methylisoxazole-4-carboxamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which play a critical role in the development of inflammatory diseases.
属性
IUPAC Name |
N-(2-hydroxy-4-methoxy-2-methylbutyl)-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O4/c1-8-9(6-13-17-8)10(14)12-7-11(2,15)4-5-16-3/h6,15H,4-5,7H2,1-3H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPOQIJSGBRRBHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NCC(C)(CCOC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-4-methoxy-2-methylbutyl)-5-methyl-1,2-oxazole-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


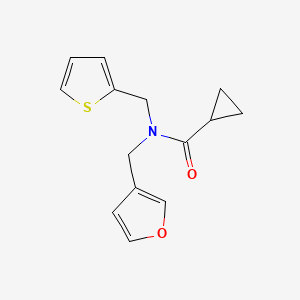
![4-(azepan-1-ylsulfonyl)-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide](/img/structure/B2635375.png)
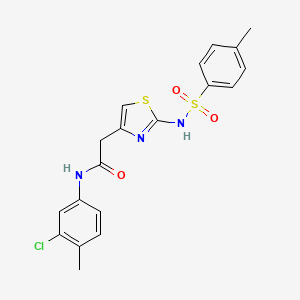
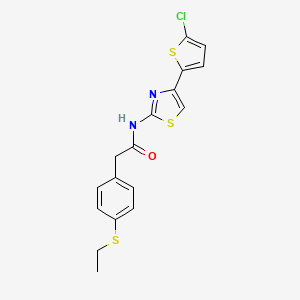
![3-[(2-Methylpropan-2-yl)oxy]azepane;hydrochloride](/img/structure/B2635381.png)
![N-(1-cyanocycloheptyl)-2-{[2-(1H-pyrazol-1-yl)ethyl]amino}acetamide](/img/structure/B2635384.png)
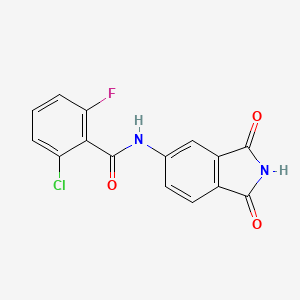
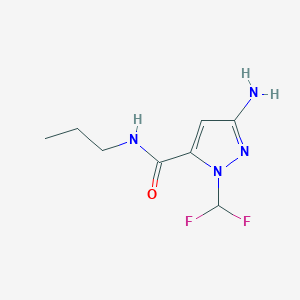


![4-[3-(1,3-Diphenylpyrazol-4-yl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B2635389.png)
![benzyl 2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetate](/img/structure/B2635390.png)
